An In-depth Technical Guide to the Structure Elucidation of 1,2-Benzoxazole-5-carboxylic Acid
An In-depth Technical Guide to the Structure Elucidation of 1,2-Benzoxazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 1,2-Benzoxazole-5-carboxylic acid. This document outlines the key spectroscopic techniques and experimental protocols necessary for the unambiguous identification and characterization of this heterocyclic compound.
Molecular Structure
1,2-Benzoxazole-5-carboxylic acid, a derivative of the 1,2-benzoxazole heterocyclic system, is characterized by the fusion of a benzene ring and an isoxazole ring, with a carboxylic acid group substituted at the 5-position.
Caption: Molecular structure of 1,2-Benzoxazole-5-carboxylic acid.
Spectroscopic Data for Structure Elucidation
The structural confirmation of 1,2-Benzoxazole-5-carboxylic acid relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected quantitative data from these analyses.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Table 1: Predicted ¹H NMR Data for 1,2-Benzoxazole-5-carboxylic acid
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~12.5 - 13.5 | Singlet, broad | - | 1H | -COOH |
| ~8.50 | Doublet | ~1.5 | 1H | H-4 |
| ~8.20 | Doublet of doublets | ~8.5, ~1.5 | 1H | H-6 |
| ~7.80 | Doublet | ~8.5 | 1H | H-7 |
| ~9.00 | Singlet | - | 1H | H-3 |
Note: Predicted chemical shifts are based on analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Table 2: Predicted ¹³C NMR Data for 1,2-Benzoxazole-5-carboxylic acid
| Chemical Shift (δ, ppm) | Carbon Atom Assignment |
| ~168 | -COOH |
| ~162 | C-7a |
| ~155 | C-3 |
| ~132 | C-6 |
| ~128 | C-5 |
| ~125 | C-4 |
| ~122 | C-3a |
| ~112 | C-7 |
Note: Predicted chemical shifts are based on analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.
FTIR (Fourier-Transform Infrared) Spectroscopy Data
Table 3: Predicted FTIR Data for 1,2-Benzoxazole-5-carboxylic acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~3100 | Medium | C-H stretch (Aromatic) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1610, 1580, 1480 | Medium-Strong | C=C and C=N stretching (Aromatic and isoxazole ring) |
| ~1430 | Medium | O-H bend (in-plane) |
| ~1300 | Strong | C-O stretch (Carboxylic acid) |
| ~1250 | Strong | C-O-N stretch (Isoxazole ring) |
| ~920 | Broad, Medium | O-H bend (out-of-plane) |
| ~850-800 | Strong | C-H bend (out-of-plane, aromatic) |
Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Data for 1,2-Benzoxazole-5-carboxylic acid
| m/z | Relative Intensity (%) | Assignment |
| 163 | 100 | [M]⁺ (Molecular Ion) |
| 146 | Moderate | [M - OH]⁺ |
| 118 | High | [M - COOH]⁺ |
| 90 | Moderate | [M - COOH - CO]⁺ |
| 63 | Moderate | Fragmentation of benzene ring |
Note: Fragmentation patterns can be complex and may vary with ionization technique.
Experimental Protocols
Detailed methodologies for the key experiments required for the structure elucidation of 1,2-Benzoxazole-5-carboxylic acid are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
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Sample Preparation:
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Accurately weigh 5-10 mg of the solid 1,2-Benzoxazole-5-carboxylic acid sample.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the acidic proton.
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Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
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Instrument Setup:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Tune and shim the instrument to the specific solvent and sample.
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Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
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Acquire a standard ¹³C NMR spectrum with proton decoupling. A larger number of scans will be required due to the lower natural abundance of ¹³C.
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Data Processing:
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Apply Fourier transformation to the acquired free induction decays (FIDs).
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Phase the spectra and perform baseline correction.
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Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
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Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
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Analyze the multiplicities (singlet, doublet, etc.) and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.
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Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
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Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
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Place a small amount of the solid 1,2-Benzoxazole-5-carboxylic acid sample directly onto the ATR crystal.
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Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
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Data Acquisition:
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Record a background spectrum of the empty, clean ATR crystal.
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Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
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Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
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Data Processing:
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The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
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Identify the characteristic absorption bands and compare them to known frequencies for functional groups.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
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Sample Preparation:
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Prepare a dilute solution of 1,2-Benzoxazole-5-carboxylic acid in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.
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Instrumentation and Data Acquisition:
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Use a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is generally softer and will likely show a prominent molecular ion, while EI will provide more extensive fragmentation.
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Introduce the sample into the mass spectrometer, for example, via direct infusion or coupled with a liquid chromatography (LC) system.
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Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500).
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Data Analysis:
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Identify the molecular ion peak ([M]⁺ or [M-H]⁻/ [M+H]⁺ depending on the ionization mode).
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Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., -OH, -COOH).
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Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for the molecular formula C₈H₅NO₃.
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Workflow and Logical Relationships
The elucidation of the structure of 1,2-Benzoxazole-5-carboxylic acid follows a logical workflow that integrates data from multiple analytical techniques.
